1,2,3-Trimethylpiperazine

Übersicht

Beschreibung

1,2,3-Trimethylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,2,3-Trimethylpiperazine (TMP) is a cyclic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

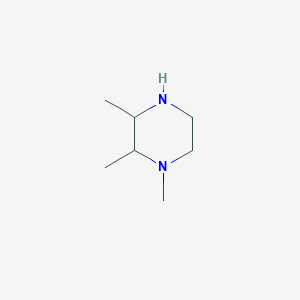

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing two nitrogen atoms, with three methyl groups attached at the 1, 2, and 3 positions. Its molecular formula is . This unique structure contributes to its distinct chemical properties and biological activities, making it an important compound in medicinal chemistry.

Neuroprotective Effects

Research indicates that TMP may have neuroprotective properties. It has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with neurotransmitter systems suggests it could modulate neurotransmitter release and receptor activation, which are critical for cognitive function and mental health .

Anti-inflammatory Properties

TMP is also being evaluated for its anti-inflammatory effects. Studies have shown that it can decrease pro-inflammatory cytokines in various models of inflammation, indicating its potential therapeutic application in treating inflammatory diseases .

Antimicrobial Activity

TMP derivatives have demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential uses in developing new antimicrobial agents .

The biological activity of TMP is attributed to several mechanisms:

- Receptor Binding : Molecular docking studies suggest that TMP can effectively bind to receptors involved in neurological pathways, influencing synaptic plasticity and cognitive functions .

- Cytokine Modulation : By affecting the release of cytokines, TMP may help regulate immune responses during inflammation .

- Antimicrobial Action : The compound's structure allows it to penetrate microbial membranes, disrupting cellular functions .

Case Studies

Several case studies highlight the therapeutic potential of TMP:

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of TMP resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its role as a neuroprotective agent .

- Inflammatory Disease Models : In models of rheumatoid arthritis, TMP treatment led to significant reductions in joint inflammation and pain scores compared to controls. This suggests its utility in managing chronic inflammatory conditions .

- Infection Models : TMP derivatives were tested against Staphylococcus aureus and E. coli in vitro, showing notable antibacterial activity that warrants further investigation for clinical applications .

Research Findings Summary

| Activity | Mechanism | Study Findings |

|---|---|---|

| Neuroprotective | Receptor binding and neurotransmitter modulation | Improved cognitive function in Alzheimer's models |

| Anti-inflammatory | Cytokine modulation | Reduced inflammation in rheumatoid arthritis models |

| Antimicrobial | Disruption of microbial membranes | Effective against Staphylococcus aureus and E. coli |

Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

Recent studies have highlighted the potential of TMP as a metabolite of ketamine, showing promise in treating treatment-resistant depression (TRD). Clinical trials indicate that TMP may provide a more efficient and sustained antidepressant effect with fewer side effects compared to traditional ketamine treatments. Administered intravenously at subanesthetic doses, patients have reported significant improvements in depression scores, with some experiencing relief lasting several weeks.

Cognitive Enhancement

Research indicates that TMP may enhance cognitive function by potentiating hippocampal activity. Animal models treated with TMP have demonstrated improvements in memory and learning tasks, suggesting its potential therapeutic role in cognitive disorders.

Anti-inflammatory Effects

TMP's anti-inflammatory properties are being explored for treating various inflammatory diseases. Studies have shown that TMP can reduce pro-inflammatory cytokines and improve symptoms associated with inflammation in both in vitro and in vivo models.

Neuroprotection

The neuroprotective effects of TMP against excitotoxicity are under investigation. Early studies suggest that TMP may protect neurons from damage caused by excessive stimulation, potentially through mechanisms involving AMPA receptor modulation.

Polymer Synthesis

TMP is utilized in the synthesis of various polymers and materials due to its ability to act as a chain extender or crosslinker. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in the production of high-performance materials.

Coatings and Adhesives

In coatings and adhesives formulations, TMP serves as a curing agent or hardener. Its presence can improve adhesion properties and resistance to environmental factors, thereby extending the lifespan of coatings applied to surfaces .

Chemical Intermediates

TMP is employed as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it a versatile building block in organic synthesis.

Catalysis

In catalysis, TMP has been explored as a ligand in metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity and selectivity in various organic transformations .

Summary of Findings

The following table summarizes the key applications of 1,2,3-Trimethylpiperazine across different fields:

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant treatment | Significant improvements in TRD with fewer side effects |

| Cognitive enhancement | Improved memory and learning in animal models | |

| Anti-inflammatory therapies | Reduced pro-inflammatory cytokines | |

| Neuroprotection | Protection against excitotoxic neuronal injury | |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Coatings and adhesives | Improved adhesion and environmental resistance | |

| Industrial Applications | Chemical intermediates | Versatile building block for pharmaceuticals |

| Catalysis | Enhanced catalytic activity |

Eigenschaften

IUPAC Name |

1,2,3-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-7(2)9(3)5-4-8-6/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTSFWMDTLOQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCN1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.